molecular formula C22H20F3NO B8091174 N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B8091174
M. Wt: 371.4 g/mol
InChI Key: ZZUYQIKCSITLIO-UHFFFAOYSA-N
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Description

N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide is an organic compound that features a naphthalene ring, a trifluoromethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide typically involves the following steps:

    Formation of the Naphthalen-2-yl Ethylamine: This can be achieved by the alkylation of naphthalene with ethylamine under acidic conditions.

    Coupling with 3-(3-(Trifluoromethyl)phenyl)propanoyl Chloride: The naphthalen-2-yl ethylamine is then reacted with 3-(3-(trifluoromethyl)phenyl)propanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activities, including anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

    Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(naphthalen-2-yl)ethyl)-3-(3-chlorophenyl)propanamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

    N-(1-(naphthalen-2-yl)ethyl)-3-(3-methylphenyl)propanamide: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, which might make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c1-15(18-11-10-17-6-2-3-7-19(17)14-18)26-21(27)12-9-16-5-4-8-20(13-16)22(23,24)25/h2-8,10-11,13-15H,9,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYQIKCSITLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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